2'-Deoxyuridine-5'-diphosphate-Aqueous solution
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Overview
Description
2’-Deoxyuridine-5’-diphosphate is a nucleotide analog that plays a crucial role in the biosynthesis of deoxyribonucleic acid (DNA). It is an intermediate in the pyrimidine nucleotide biosynthesis pathway and is involved in the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate, which is essential for DNA replication and repair .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyuridine-5’-diphosphate typically involves the phosphorylation of deoxyuridine. This can be achieved through various chemical reactions, including the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of 2’-Deoxyuridine-5’-diphosphate may involve enzymatic methods using nucleoside diphosphate kinases. These enzymes catalyze the transfer of phosphate groups from nucleoside triphosphates to deoxyuridine, forming the desired diphosphate compound. This method is advantageous due to its specificity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2’-Deoxyuridine-5’-diphosphate undergoes several types of chemical reactions, including:
Phosphorylation: Conversion to triphosphate forms.
Hydrolysis: Breakdown into monophosphate forms.
Substitution: Replacement of functional groups under specific conditions.
Common Reagents and Conditions:
Phosphorylation: Utilizes phosphorylating agents like POCl3.
Hydrolysis: Conducted in aqueous solutions with acidic or basic catalysts.
Substitution: Requires nucleophilic agents and controlled pH.
Major Products:
Phosphorylation: Produces 2’-Deoxyuridine-5’-triphosphate.
Hydrolysis: Yields 2’-Deoxyuridine-5’-monophosphate.
Substitution: Results in various nucleotide analogs.
Scientific Research Applications
2’-Deoxyuridine-5’-diphosphate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of nucleotide analogs and as a reagent in biochemical assays.
Biology: Plays a role in DNA replication and repair studies, serving as a substrate for DNA polymerases.
Industry: Utilized in the production of nucleic acid-based products and as a standard in analytical techniques.
Mechanism of Action
The primary mechanism of action of 2’-Deoxyuridine-5’-diphosphate involves its incorporation into DNA during replication. It is converted to deoxythymidine monophosphate by thymidylate synthase, which is then used in DNA synthesis. This conversion is crucial for maintaining the integrity of the genetic material and preventing mutations . The compound also acts as a substrate for various enzymes involved in nucleotide metabolism, ensuring the proper balance of nucleotides within the cell .
Comparison with Similar Compounds
2’-Deoxyuridine-5’-triphosphate: A triphosphate analog involved in DNA synthesis.
2’-Deoxyuridine-5’-monophosphate: A monophosphate form used in nucleotide metabolism.
Thymidine-5’-diphosphate: Another nucleotide analog involved in DNA synthesis.
Uniqueness: 2’-Deoxyuridine-5’-diphosphate is unique due to its specific role in the conversion to deoxythymidine monophosphate, which is essential for DNA synthesis. Unlike its triphosphate and monophosphate counterparts, the diphosphate form serves as a critical intermediate in the nucleotide biosynthesis pathway, making it indispensable for maintaining genetic stability .
Properties
Molecular Formula |
C9H14N2O13P2 |
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Molecular Weight |
420.16 g/mol |
IUPAC Name |
[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methylperoxy phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H14N2O13P2/c12-5-3-8(11-2-1-7(13)10-9(11)14)21-6(5)4-20-22-23-26(18,19)24-25(15,16)17/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,10,13,14)(H2,15,16,17) |
InChI Key |
CJZNXVQYCCPWEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)COOOP(=O)(O)OP(=O)(O)O)O |
Origin of Product |
United States |
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